molecular formula C22H27N3O3 B11463617 N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide

N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide

Cat. No.: B11463617
M. Wt: 381.5 g/mol
InChI Key: QPKZOCZGFLQFHA-UHFFFAOYSA-N
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Description

N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetyl group, a methyl group, a phenyl group, and an aminoethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Acetyl Group: The acetyl group can be introduced through acetylation of an amine precursor using acetic anhydride under acidic conditions.

    Formation of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.

    Aminoethyl Group Introduction: The aminoethyl group can be introduced through a reductive amination reaction using an appropriate aldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N2-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    N-acetyl-N-methylglycinamide: Lacks the phenyl and aminoethyl groups, resulting in different chemical and biological properties.

    N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide: Lacks the acetyl group, leading to variations in reactivity and applications.

    N-acetyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide:

Uniqueness

N~2~-acetyl-N-methyl-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

2-[(2-acetamidoacetyl)-methylamino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H27N3O3/c1-15(2)17-10-12-19(13-11-17)24-22(28)21(18-8-6-5-7-9-18)25(4)20(27)14-23-16(3)26/h5-13,15,21H,14H2,1-4H3,(H,23,26)(H,24,28)

InChI Key

QPKZOCZGFLQFHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CNC(=O)C

Origin of Product

United States

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